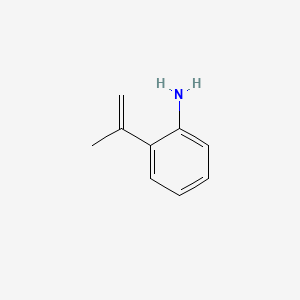

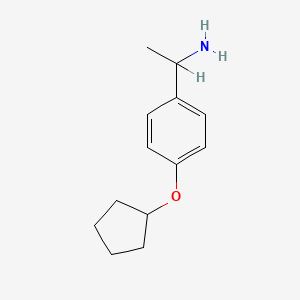

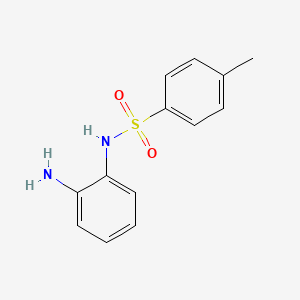

N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “N-(2-Aminophenyl)-4-methylbenzenesulfonamide” are not available, similar compounds are often synthesized through condensation reactions . For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Computational Study

- A study conducted by Murthy et al. (2018) focused on the synthesis, characterization, and computational study of a similar sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS). The study involved single-crystal X-ray diffraction (SCXRD) and various spectroscopic tools for structural characterization. They also investigated the structural and electronic properties using density functional theory (DFT) and molecular dynamics (MD) simulations, providing insights into the nature of intermolecular interactions in the crystal state (Murthy et al., 2018).

Synthesis and Pharmacological Evaluation

- Mahdi (2008) explored the synthesis of amino derivatives of 4-aminobenzenesulfonamide bound to the carboxyl group of mefenamic acid. This study aimed to evaluate these compounds as potential anti-inflammatory agents. The in vivo acute anti-inflammatory activity was tested using an egg-white-induced edema model in rats, revealing significant reduction in paw edema (Mahdi, 2008).

Synthesis and Structural Features

- The research by Nikonov et al. (2019) covered the synthesis and structural study of N-[(2-(Trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide. This work involved X-ray single-crystal analysis and DFT calculations, including molecular orbital (MO) and natural bond orbital (NBO) analyses. It provided insights into the self-association of these compounds in solutions, as evidenced by FTIR-spectroscopy (Nikonov et al., 2019).

Anticholinesterase and Antioxidant Activities

- A study by Mphahlele et al. (2021) investigated N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives for their anticholinesterase and antioxidant activities. This research involved structural determination using NMR, mass spectroscopy, and X-ray diffraction techniques. The compounds were evaluated for their inhibitory effect against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as for their antioxidant effect (Mphahlele et al., 2021).

Crystallographic Characterization

- Stenfors and Ngassa (2020) described the synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. The study focused on benzylation of sulfonamides and the development of a one-pot synthesis method for substituted N-benzyl-4-methylbenzenesulfonamides. Crystal structure was obtained through single-crystal X-ray diffraction, revealing orthorhombic space group and other molecular parameters (Stenfors & Ngassa, 2020).

Wirkmechanismus

Target of Action

t-Sulfonamidine, also known as 2-(p-Tolylsulfonylamino)aniline or N-(2-Aminophenyl)-4-methylbenzenesulfonamide, primarily targets the bacterial enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication .

Mode of Action

t-Sulfonamidine acts as a competitive inhibitor of DHPS . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for DHPS, and binds to the enzyme’s active site, preventing PABA from attaching and thus inhibiting the synthesis of folic acid . This results in the disruption of bacterial growth and multiplication .

Biochemical Pathways

The inhibition of DHPS disrupts the folic acid metabolism cycle . Folic acid is essential for the synthesis of nucleic acids in bacteria. When its production is hindered, it leads to a halt in DNA synthesis and cell division . This affects various biochemical pathways and their downstream effects, ultimately inhibiting the growth and multiplication of bacteria .

Pharmacokinetics

The pharmacokinetics of sulfonamides, including t-Sulfonamidine, involve absorption, distribution, metabolism, and excretion (ADME). Most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Sulfonamides are metabolized by acetylation-deacetylation reactions and by hydroxylation . Renal excretion mechanisms of sulfonamides and their metabolites are governed by the molecular structure and kidney architecture .

Result of Action

The result of t-Sulfonamidine’s action is the inhibition of bacterial growth and multiplication . By competitively inhibiting DHPS and disrupting the folic acid metabolism cycle, t-Sulfonamidine prevents the synthesis of nucleic acids, halting DNA synthesis and cell division .

Action Environment

Environmental factors can influence the action, efficacy, and stability of t-Sulfonamidine. Moreover, the overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin . A key determinant feature of this allergic response involves substitution at the N4 arylamine group position .

Eigenschaften

IUPAC Name |

N-(2-aminophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUNQTJQZYZXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063105 | |

| Record name | Benzenesulfonamide, N-(2-aminophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminophenyl)-4-methylbenzenesulfonamide | |

CAS RN |

3624-90-6 | |

| Record name | N-(2-Aminophenyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3624-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(p-Toluenesulfonamido)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003624906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Sulfonamidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-(2-aminophenyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, N-(2-aminophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-AMINOPHENYL)-P-TOLUENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-(P-TOLUENESULFONAMIDO)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUD32GU27R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes T-Sulfonamidine particularly interesting for copper analysis?

A1: T-Sulfonamidine demonstrates high specificity as a precipitant for copper(II) ions. [] This means it can selectively bind to and separate copper ions from a solution, even in the presence of other metal ions. This characteristic makes it a valuable reagent for both qualitative and quantitative analysis of copper. [, ]

Q2: Are there any studies on the structural characterization of the copper complex formed with T-Sulfonamidine?

A2: While the provided abstracts mention the use of T-Sulfonamidine as a reagent for copper analysis, they do not delve into the specific structural characterization of the resulting copper complex. Further research, potentially using techniques like X-ray crystallography or spectroscopic analyses, would be needed to elucidate the exact structure of this complex.

Q3: Can you elaborate on the applications of T-Sulfonamidine in gravimetric determination?

A3: One of the papers highlights the application of T-Sulfonamidine in the gravimetric determination of cupric ions. [] Gravimetric analysis involves separating an analyte (in this case, copper) from a solution by precipitation and measuring the mass of the precipitate. The specificity of T-Sulfonamidine for copper(II) allows for accurate and precise determination of copper content in various samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.